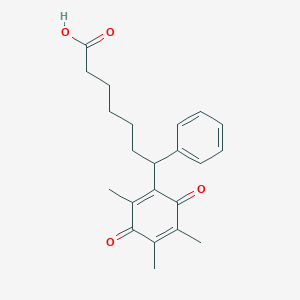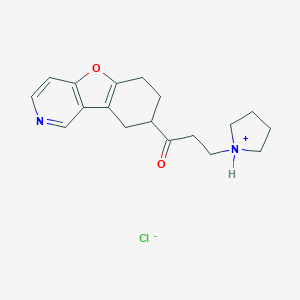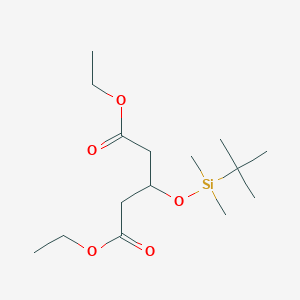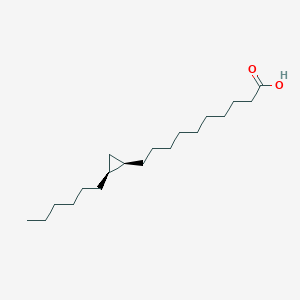
Lactobacillic acid
描述
Lactobacillic acid, scientifically known as 10-(2-hexylcyclopropyl) decanoic acid, is a naturally occurring fatty acid with a unique cyclopropane ring in its carbon chain. This compound, which contains 19 carbon atoms, was first identified in the 1950s in bacteria of the genus Lactobacillus. It is also found in various other bacterial species. The biosynthesis of this compound in bacteria is associated with a protective effect for the cells, although the exact mechanism remains unclear .
准备方法
Synthetic Routes and Reaction Conditions: Lactobacillic acid is synthesized from cis-vaccenic acid (cis-11-octadecenoic acid), an unsaturated fatty acid with one less carbon atom. The bacterial biosynthesis occurs at the end of the exponential growth phase or in the early stationary phase .
Industrial Production Methods: In an industrial setting, this compound can be produced by cultivating Lactobacillus bacteria in a semi-synthetic culture medium. The cells are harvested, and the lipids are extracted using solvents like acetone and diethyl ether. Acid hydrolysis is then performed to release the bound fatty acids, which are subsequently extracted .
化学反应分析
Types of Reactions: Lactobacillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyclopropane ring in its structure makes it particularly interesting for studying these reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Lactobacillic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclopropane fatty acids.
Biology: The compound is utilized in the identification and classification of bacterial species.
Medicine: Research has shown potential therapeutic applications, including its role in protecting bacterial cells.
Industry: this compound is used in the production of various biotechnological products, including probiotics and fermented foods
作用机制
The exact mechanism by which lactobacillic acid exerts its effects is not fully understood. it is believed that the biosynthesis and storage of this compound in the bacterial cell membrane provide a protective effect. This may involve interactions with membrane lipids and proteins, enhancing the stability and integrity of the cell membrane .
相似化合物的比较
Lactobacillic acid is unique due to its cyclopropane ring and odd number of carbon atoms. Similar compounds include other cyclopropane fatty acids such as:
- Dihydrosterculic acid
- This compound
- Cis-vaccenic acid
These compounds share structural similarities but differ in their specific chemical properties and biological functions .
属性
IUPAC Name |
10-[(1R,2S)-2-hexylcyclopropyl]decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKRDVKGCQRKBI-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19625-10-6 | |
| Record name | Lactobacillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019625106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LACTOBACILLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS08S87RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



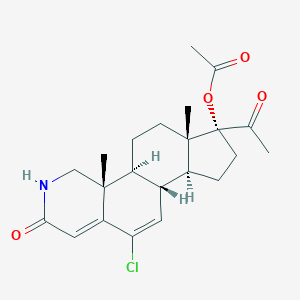
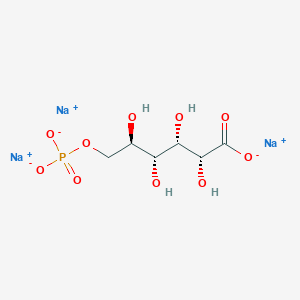
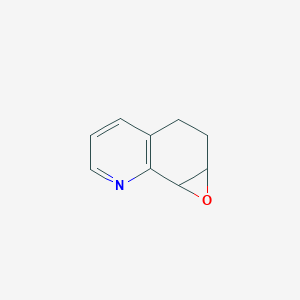
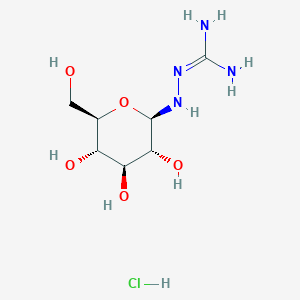
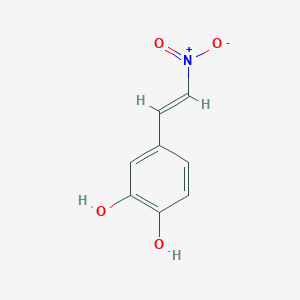
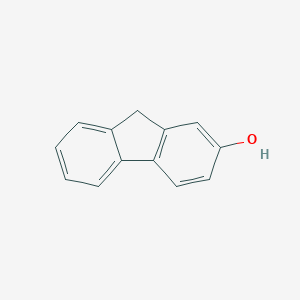
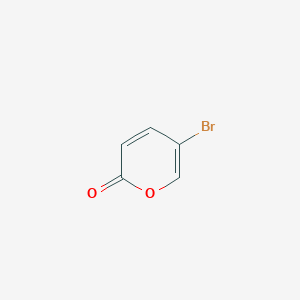

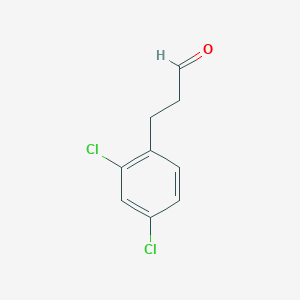
![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)
